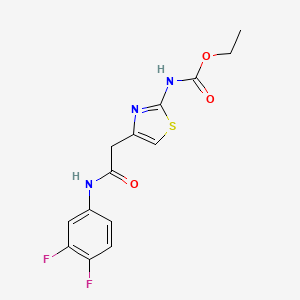

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis demonstrates the efficiency of synthesizing carbamate derivatives using PEG-400 as a catalyst. This method highlights the mild conditions, easy handling, and high yield of the process, which is relevant for the preparation of compounds with potential biological activity or material science applications (Chai Lan-qin & Wang Xi-cun, 2004).

Electrochemical and Electrochromic Properties

Research on the electrochemical and electrochromic properties of novel donor-acceptor type monomers and their polymers reveals the impact of different acceptor groups on electrochemical activity and the potential for color-changing applications. The study of copolymers based on these compounds and their optical contrast and coloration efficiency suggests significant applications in electronic devices and displays (Bin Hu et al., 2013).

Antitumor and Antimicrobial Agents

Compounds derived from ethyl carbamate precursors have been investigated for their potential as antitumor and antimicrobial agents. Synthesis of new quinazolines with potential antimicrobial activity involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with significant antibacterial and antifungal properties (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Heterocyclic Chemistry and Gas-Phase Reactions

Studies on gas-phase elimination reactions of ethyl carbamate derivatives have provided insights into the synthesis of heterocyclic compounds and the mechanisms of thermal decomposition. These investigations contribute to the understanding of heterocyclic chemistry and the development of new synthetic methodologies (E. Velez et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWIENXQTPPVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)

![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)